molecular formula C22H23N3O3S B5436222 1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

Cat. No.: B5436222
M. Wt: 409.5 g/mol
InChI Key: CFNRNSJJPVPRQR-UHFFFAOYSA-N
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Description

1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a complex organic compound with the molecular formula C₂₂H₂₃N₃O₃S and a molecular weight of 409.5 g/mol . This compound is notable for its unique structure, which includes a naphthalene ring, a sulfonyl group, a pyridine ring, and a piperidine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Naphthalene Ring: The naphthalene ring is attached through a coupling reaction, which may involve palladium-catalyzed cross-coupling.

    Incorporation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-naphthalen-2-ylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
  • 1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
  • 1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-2-carboxamide

Uniqueness

1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the naphthalene ring and the sulfonyl group contributes to its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(24-15-17-9-11-23-12-10-17)20-6-3-13-25(16-20)29(27,28)21-8-7-18-4-1-2-5-19(18)14-21/h1-2,4-5,7-12,14,20H,3,6,13,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNRNSJJPVPRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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